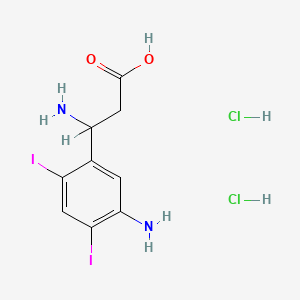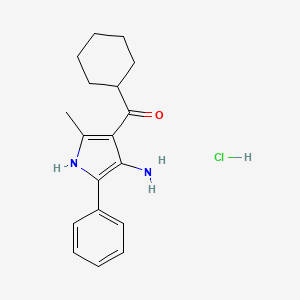
Silybin 11-O-phosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silybin 11-O-phosphate sodium salt is a derivative of silybin, a polyphenolic flavonoid found in the seeds of the milk thistle plant (Silybum marianum). Silybin is known for its hepatoprotective, antioxidant, and anti-inflammatory properties. The phosphorylation of silybin enhances its solubility and bioavailability, making it more effective for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silybin 11-O-phosphate sodium salt is synthesized by the phosphorylation of silybin using phosphorus oxychloride (POCl3) as the phosphorylating agent. The reaction typically occurs in an organic solvent such as pyridine or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The use of solid-liquid technology can enhance the aqueous solubility of the compound, making it suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Silybin 11-O-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silybin derivatives with enhanced antioxidant properties.
Reduction: Reduction reactions can modify the functional groups on the silybin molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s solubility and bioavailability
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions
Major Products
The major products formed from these reactions include silybin derivatives with modified functional groups, which can enhance their therapeutic properties and solubility .
Scientific Research Applications
Silybin 11-O-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phosphorylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various cell culture studies.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases such as hepatitis and cirrhosis.
Industry: Utilized in the formulation of dietary supplements and pharmaceutical products to enhance liver health
Mechanism of Action
Silybin 11-O-phosphate sodium salt exerts its effects through several molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Hepatoprotective Activity: This compound stabilizes cell membranes, stimulates detoxification pathways, and promotes liver cell regeneration
Comparison with Similar Compounds
Similar Compounds
- Silybin bis-hemisuccinate
- Silybin β-cyclodextrin complex
- Silybin-N-methyl-glucamine
- Silybin-phosphatidylcholine
Uniqueness
Silybin 11-O-phosphate sodium salt stands out due to its enhanced solubility and bioavailability compared to other silybin derivatives. This makes it more effective for therapeutic applications, particularly in liver health .
Properties
CAS No. |
158059-03-1 |
|---|---|
Molecular Formula |
C25H22NaO13P |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
sodium;[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2,3-dihydro-1,4-benzodioxin-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H23O13P.Na/c1-34-17-6-11(2-4-14(17)27)24-20(10-35-39(31,32)33)36-16-5-3-12(7-18(16)37-24)25-23(30)22(29)21-15(28)8-13(26)9-19(21)38-25;/h2-9,20,23-28,30H,10H2,1H3,(H2,31,32,33);/q;+1/p-1/t20-,23+,24-,25-;/m1./s1 |
InChI Key |
LVRVQGOMJLNILJ-WQBQLIDWSA-M |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


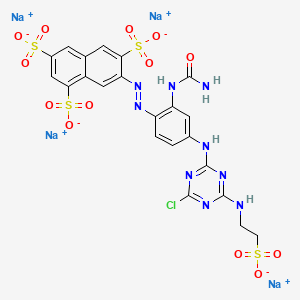


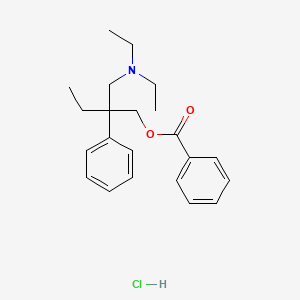
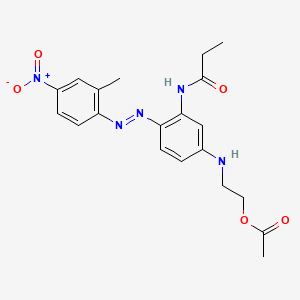

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
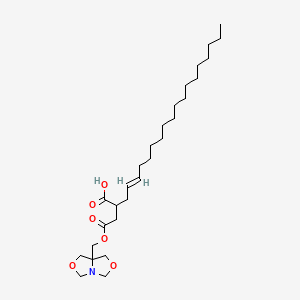

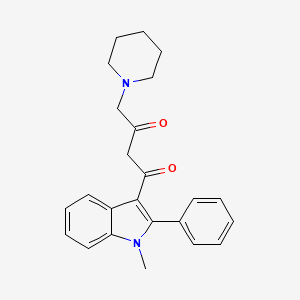

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
